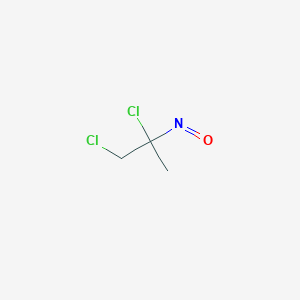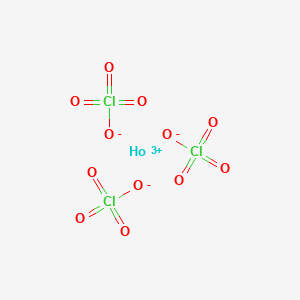
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound "5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid" is part of the pyrazole family, which is known for its significance in medicinal chemistry and materials science due to its diverse biological activities and potential for various applications. The interest in pyrazole derivatives stems from their structural versatility, which allows for a wide range of chemical modifications to tailor their properties for specific uses.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves regiospecific reactions, showcasing the importance of choosing appropriate precursors and conditions to achieve the desired regioisomer. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid highlights the regiospecific nature of these reactions, where X-ray analysis was crucial for unambiguous structure determination due to the complexity of identifying the regioisomer formed by spectroscopic techniques alone (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with conformational differences arising from the substituents attached to the pyrazole ring. Single-crystal X-ray analysis often provides detailed insights into the molecular conformations, crystal packing, and the role of hydrogen bonding in the solid state. For example, the structure of related compounds emphasizes the impact of weak C-H...A interactions and the presence of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state (Kumarasinghe et al., 2009).
Aplicaciones Científicas De Investigación
Agricultural Use
Some derivatives, like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, are used as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
Antimicrobial and Anticancer Properties
Certain synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities, sometimes exceeding the efficacy of reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystallography and Molecular Studies
The synthesis of derivatives like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has enabled detailed crystallographic analysis and study of molecular conformations (Kumarasinghe, Hruby, & Nichol, 2009).
Dye and Pigment Industry
Compounds like 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid and their derivatives are used to produce heterocyclic dyes, demonstrating different color shifts based on substituent effects and heterocyclic ring types (Tao, Zhao, Wang, Qian, & Huang, 2019).
Antifungal Applications
Novel derivatives like 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid have shown significant antifungal activity against various fruit and crop disease fungi, also demonstrating potential as succinate dehydrogenase (SDH) inhibitors (Liu et al., 2020).
Carbonic Anhydrase Inhibitors
Amide derivatives of pyrazole carboxylic acids, like those synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, have been shown to inhibit carbonic anhydrase isoenzymes, suggesting applications in treating conditions like glaucoma (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Analgesic and Anti-inflammatory Agents
Some derivatives have been explored for their analgesic and anti-inflammatory activities, presenting potential for developing new pharmaceuticals (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPWFKSJDWMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393422 | |
| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
14678-90-1 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)



